molecular formula C5H7N3O B072173 6-(methylamino)pyrimidin-4(3H)-one CAS No. 1122-67-4

6-(methylamino)pyrimidin-4(3H)-one

Cat. No. B072173
CAS RN: 1122-67-4
M. Wt: 125.13 g/mol
InChI Key: OMVCZENBLPMWSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(methylamino)pyrimidin-4(3H)-one is a chemical compound with the molecular formula C5H7N3O and a molecular weight of 125.13 g/mol. It is also known by its IUPAC name, 6-(methylamino)-4(3H)-pyrimidinone .


Synthesis Analysis

The synthesis of 2-aminoaryl derivatives of 6-methyl-pyrimidin-4(3H)-one involves methylation of 6-methyl-2-thiopyrimidin-4(3H)-one with dimethyl sulfate or methyl iodide to give a 2-thiomethyl derivative. By heating the latter with aromatic amines at 140 ºC, the target 2-aminoaryl derivatives of 6-methyl-pyrimidin-4(3H)-one are obtained .


Molecular Structure Analysis

The molecular structure of 6-(methylamino)pyrimidin-4(3H)-one is characterized by a pyrimidinone ring with a methylamino group attached to the 6th carbon .


Physical And Chemical Properties Analysis

6-(methylamino)pyrimidin-4(3H)-one has a density of 1.31g/cm3, a boiling point of 236.5ºC at 760mmHg, and a flash point of 96.8ºC . Its exact mass is 125.05900 and it has a polar surface area (PSA) of 57.78000 .

Scientific Research Applications

  • Synthesis and Biological Activity : A study by Petrie et al. (1985) synthesized several trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, including derivatives of 6-(methylamino)pyrimidin-4(3H)-one. These compounds were tested for their biological activity against certain viruses and tumor cells, with some derivatives exhibiting moderate antitumor activity against leukemia strains (Petrie et al., 1985).

  • Antimicrobial Activity : A paper by Guna and Purohit (2012) explored the synthesis and antimicrobial activity of various derivatives of 6-(methylamino)pyrimidin-4(3H)-one. They found that some compounds showed moderate activity against Gram-positive and Gram-negative bacteria as well as fungi at specific concentrations (Guna & Purohit, 2012).

  • Derivative Synthesis for Potential HIV-1 Inhibitors : A research article by Novakov et al. (2013) discussed the synthesis of new 6-[(2,6-dihalophenyl)(methoxy)methyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one derivatives. These derivatives could act as precursors for a novel series of non-nucleoside HIV-1 replication inhibitors, showcasing the compound's potential in antiviral research (Novakov et al., 2013).

  • Study of New Derivatives for Plant Growth Stimulation : Pivazyan et al. (2019) synthesized new derivatives of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one and found that these compounds showed a pronounced plant growth-stimulating effect, with activity levels comparable to known plant growth regulators (Pivazyan et al., 2019).

Safety And Hazards

The safety and hazards associated with 6-(methylamino)pyrimidin-4(3H)-one are not well-documented in the literature. It is recommended to handle this compound with appropriate safety measures .

Future Directions

The future directions for research on 6-(methylamino)pyrimidin-4(3H)-one could include further exploration of its synthesis, chemical reactivity, and potential biological activities. Given its structural features, it may serve as a useful building block in the synthesis of more complex molecules with potential therapeutic applications .

properties

IUPAC Name

4-(methylamino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-6-4-2-5(9)8-3-7-4/h2-3H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVCZENBLPMWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20309320
Record name 6-(methylamino)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20309320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(methylamino)pyrimidin-4(3H)-one

CAS RN

1122-67-4
Record name 1122-67-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211734
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(methylamino)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20309320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(methylamino)pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-(methylamino)pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
6-(methylamino)pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
6-(methylamino)pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
6-(methylamino)pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
6-(methylamino)pyrimidin-4(3H)-one

Citations

For This Compound
7
Citations
MJ Koen, JE Gready - The Journal of Organic Chemistry, 1993 - ACS Publications
We report on the syntheses of some simply substituted 8-methylpyrido [2, 3-d] pyrimidines (8-methyl-N5-deazapterins). We have found that purified triformyl methane condenses with 2-…
Number of citations: 20 pubs.acs.org
MTG Ivery, JE Gready - Journal of Heterocyclic Chemistry, 1994 - Wiley Online Library
We report an improved procedure for the preparation of 8‐alkyl‐N5‐deazapterins which allows clean preparation of all ring‐methyl substituted compounds, including 5‐ and 7‐methyl …
Number of citations: 8 onlinelibrary.wiley.com
OW Lever Jr, LN Bell, HM McGuire… - Journal of medicinal …, 1985 - ACS Publications
A variety of 5, 6-disubstituted isocytosine derivatives were evaluated in vitro as inhibitors of dihydropteroate synthase from Escherichia coli. A number of 6-(alkylamino)-5-…
Number of citations: 35 pubs.acs.org
Y Zhao, L Zhu, DP Provencal, TA Miller… - … Process Research & …, 2012 - ACS Publications
TAK-733 (1) is an investigational, novel MEK kinase inhibitor that bears a 6-fluoropyridopyrimidone core. Process research of 1 was conducted, and an efficient, scalable route was …
Number of citations: 12 pubs.acs.org
M Sako - thieme-connect.com
Previously published information regarding this product class can be found in Houben–Weyl, Vol. E 9c, pp 83–226 and in some pertinent reviews.[1–4] All of the possible isomeric …
Number of citations: 0 www.thieme-connect.com
Q Dong, DR Dougan, X Gong, P Halkowycz… - Bioorganic & medicinal …, 2011 - Elsevier
A novel 5-phenylamino-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione series of MEK inhibitors has been developed using structure-based drug design. Lead optimization of this …
Number of citations: 130 www.sciencedirect.com
G HEINISCH, B MATUSZCZAK - … : A Critical Review of the 1993 …, 2013 - books.google.com
In this chapter the literature on pyridazines, pyrimidines, pyrazines and their benzo derivatives as covered by chemical abstracts vol. 1 18 and vol. 1 19 (1993) will be reviewed. However…
Number of citations: 0 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.